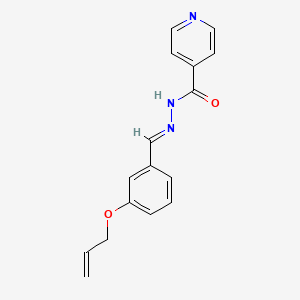![molecular formula C26H36N2O4 B11535091 4-(decyloxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11535091.png)
4-(decyloxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a decyloxy group attached to the benzene ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide typically involves the following steps:
Formation of the Decyloxybenzene Intermediate: The initial step involves the preparation of 4-decyloxybenzene. This can be achieved by reacting bromodecane with 4-hydroxybenzene in the presence of a base such as potassium carbonate.
Formation of the Hydrazide: The decyloxybenzene intermediate is then reacted with hydrazine hydrate to form 4-(decyloxy)benzohydrazide.
Condensation Reaction: Finally, the 4-(decyloxy)benzohydrazide is condensed with 2,3-dimethoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Decyloxy)benzohydrazide
- 4-Decyloxybenzoic acid
- 4-(Decyloxy)-4-oxo-2-butenoic acid
Uniqueness
4-(Decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both the decyloxy group and the dimethoxyphenylmethylidene moiety. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the dimethoxyphenylmethylidene group may enhance the compound’s ability to interact with biological targets, making it more effective in certain applications.
Properties
Molecular Formula |
C26H36N2O4 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H36N2O4/c1-4-5-6-7-8-9-10-11-19-32-23-17-15-21(16-18-23)26(29)28-27-20-22-13-12-14-24(30-2)25(22)31-3/h12-18,20H,4-11,19H2,1-3H3,(H,28,29)/b27-20+ |
InChI Key |
HFWQFLYVKAVKMC-NHFJDJAPSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11535016.png)
![4-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11535023.png)
![N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11535028.png)
![4-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11535031.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(2,4,6-trichlorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11535033.png)

![Ethyl 2'-amino-3'-cyano-5,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11535052.png)
![4-chloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B11535062.png)
![ethyl 6-bromo-2-({[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11535063.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535068.png)

![2-Amino-4-[4-(diethylamino)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11535078.png)
![3,4-dichloro-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11535082.png)

